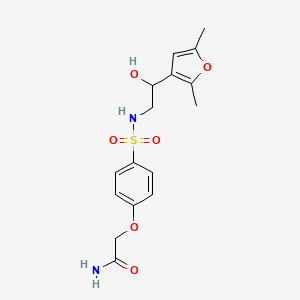

4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as HODPC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HODPC has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on the synthesis and characterization of pyrazole derivatives for various applications. For instance, Kasımoğulları and Arslan (2010) synthesized a range of pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, characterizing them using techniques like 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis. These derivatives showcase the compound's utility in creating a diverse chemical library for further application in drug design and material science (Kasımoğulları & Arslan, 2010).

Antiallergic Agents

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which exhibited significant antiallergic activity in rats. These compounds, particularly 23g (AA-673), were noted for their potency against allergic reactions, indicating potential applications in developing new antiallergic drugs (Nohara et al., 1985).

Functionalization Reactions

Yıldırım and Kandemirli (2006) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This study contributes to the understanding of reaction mechanisms and provides a basis for the development of novel compounds with potential applications in medicinal chemistry and materials science (Yıldırım & Kandemirli, 2006).

Corrosion Inhibition

Emregül and Hayvalı (2006) investigated the use of a Schiff base compound derived from pyrazole and vanillin as a corrosion inhibitor for steel in HCl solution. Their study demonstrates the compound's effectiveness in reducing corrosion rates, suggesting potential applications in protecting industrial metals (Emregül & Hayvalı, 2006).

Dye Synthesis

Tao et al. (2019) utilized 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component to produce heterocyclic dyes. The study highlights the impact of substituent effects and heterocyclic ring types on the λmax of the synthesized dyes, indicating the relevance of these compounds in developing new dyes with tailored properties for industrial applications (Tao et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels that the compound binds to, initiating a biological response. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells .

Mode of Action

This refers to how the compound interacts with its target. For example, it may inhibit an enzyme’s activity, activate a receptor, or block an ion channel. The compound’s interaction with its target leads to changes in the target’s activity, which can affect various cellular processes .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway involved in the synthesis of a certain molecule, or it might activate a pathway that triggers a specific cellular response .

Pharmacokinetics

This involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly impact the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .

Result of Action

This refers to the molecular and cellular effects of the compound’s action. For example, it might lead to the death of cancer cells, the reduction of inflammation, or the relief of pain .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. These can include temperature, pH, the presence of other molecules, and more .

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-7-6-9-10(12(17)18)13-14(11(9)16)8-4-2-1-3-5-8/h1-5,13,15H,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAYLEYJKCNBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)

![N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2965536.png)

![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)

![1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide](/img/structure/B2965543.png)

![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)

![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)